N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a pyrazole ring, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Benzo[d]thiazole Moiety: This can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the tetrahydropyran, pyrazole, and benzo[d]thiazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole and benzo[d]thiazole rings.
Reduction Products: Reduced carboxamide derivatives.
Substitution Products: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in drug discovery.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly for targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyran-2-methanol.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole moieties, such as polysubstituted thiazole derivatives.
Uniqueness: The uniqueness of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(17-20-14-6-1-2-7-15(14)24-17)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSBWQCUONHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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